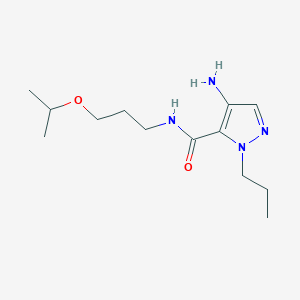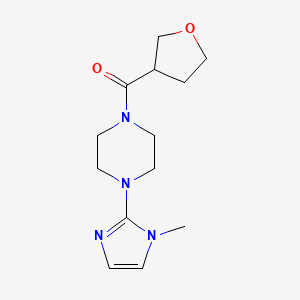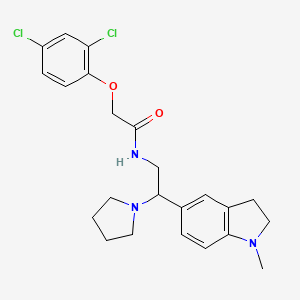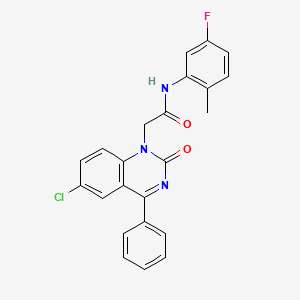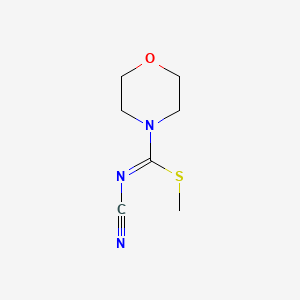
methyl N-cyanomorpholine-4-carbimidothioate
Descripción general
Descripción
Methyl N-cyanomorpholine-4-carbimidothioate is a chemical compound with the molecular formula C7H11N3OS . It has a molecular weight of 185.25 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of methyl N-cyanomorpholine-4-carbimidothioate involves the use of triethylamine in methanol for 24 hours at ambient temperature . The yield of this reaction is 56% . Please refer to the original source for detailed experimental methods .Molecular Structure Analysis
The molecular structure of methyl N-cyanomorpholine-4-carbimidothioate is represented by the formula C7H11N3OS . The exact structure and other related details can be found in the original source .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl N-cyanomorpholine-4-carbimidothioate are not fully detailed in the sources. It is known that its molecular weight is 185.25 and its molecular formula is C7H11N3OS .Aplicaciones Científicas De Investigación
Synthesis of Imidazoles
Methyl N-cyanomorpholine-4-carbimidothioate: is utilized in the synthesis of N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines . This process involves the cyclization of activated methylene isocyanides in the presence of sodium hydride . Imidazoles are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitubercular, and antidepressant properties .
Development of Anticancer Agents
The compound plays a role in the development of anticancer agents. The imidazoles synthesized using methyl N-cyanomorpholine-4-carbimidothioate can exhibit anticancer activity, making it a valuable reagent in pharmaceutical research .
Antiviral Research
Imidazoles derived from this compound have shown antiviral activities. This makes methyl N-cyanomorpholine-4-carbimidothioate a key substance in the research for new antiviral drugs, especially in the context of emerging viral infections .
Analgesic and Anti-inflammatory Applications
The synthesized imidazoles also demonstrate analgesic and anti-inflammatory activities. Researchers can use methyl N-cyanomorpholine-4-carbimidothioate to explore new pain relief and anti-inflammatory medications .
Enzyme Inhibition Studies
This chemical is used in the study of enzyme inhibition, targeting enzymes like p38 MAP kinase, CYP26A1, and EGFR. These studies are crucial for understanding disease mechanisms and developing targeted therapies .
Receptor Agonist and Antagonist Development
The compound is instrumental in developing receptor agonists and antagonists, such as opioid and adrenergic receptor agonists, and leukotriene B4 receptor antagonists. This has implications for treating various conditions, from pain management to respiratory disorders .
Propiedades
IUPAC Name |
methyl N-cyanomorpholine-4-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUDYASYNMISQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-cyanomorpholine-4-carbimidothioate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

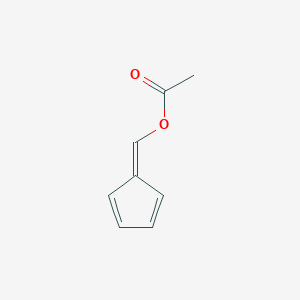
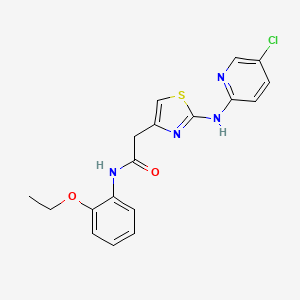
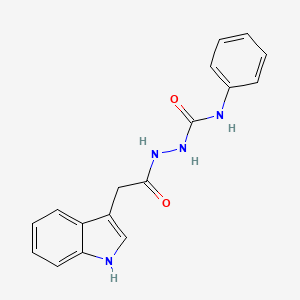
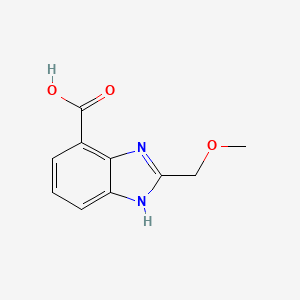
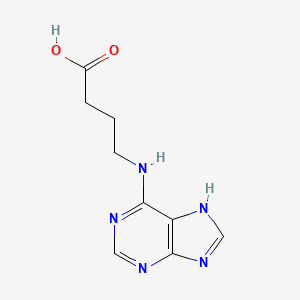
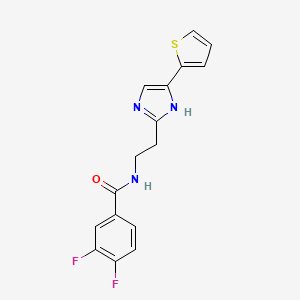
![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)
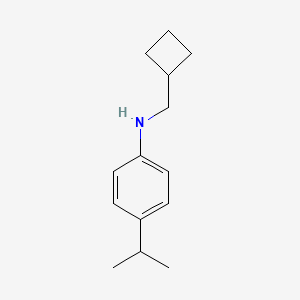
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)
![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)
